molecular formula C9H6BrMgN B6303066 Quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF CAS No. 46046-59-7

Quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No. B6303066
CAS RN: 46046-59-7
M. Wt: 232.36 g/mol
InChI Key: DYLKTYZJSGOJMK-UHFFFAOYSA-M
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Description

Quinolin-2-ylmagnesium bromide is a compound with the molecular formula C9H6BrMgN . It is also known by other synonyms such as quinolin-2-ylmagnesium bromide, 0.25 M in THF, and quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF .


Molecular Structure Analysis

The molecular structure of Quinolin-2-ylmagnesium bromide can be represented by the InChI string: InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8 (4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 . The Canonical SMILES representation is C1=CC=C2C (=C1)C=C [C-]=N2. [Mg+2]. [Br-] .


Physical And Chemical Properties Analysis

Quinolin-2-ylmagnesium bromide has a molecular weight of 232.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 230.95340 g/mol . The topological polar surface area is 12.4 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

  • Organometallic Synthesis Quinolin-2-ylmagnesium bromide is a valuable reagent for organometallic chemistry. It serves as a powerful nucleophile, allowing the introduction of quinoline functionality into various substrates. Researchers use it to synthesize complex molecules, such as pharmaceutical intermediates and natural products.

properties

IUPAC Name

magnesium;2H-quinolin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKTYZJSGOJMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[C-]=N2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-2-ylmagnesium bromide

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